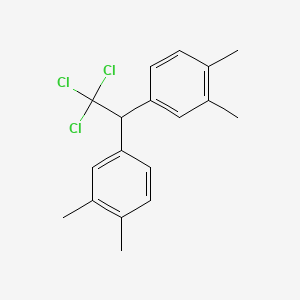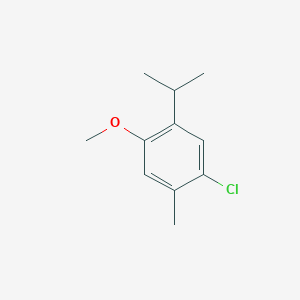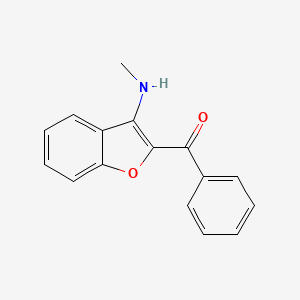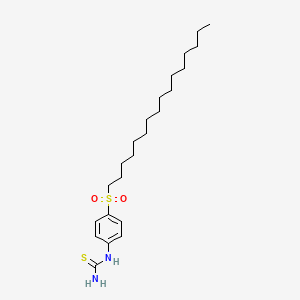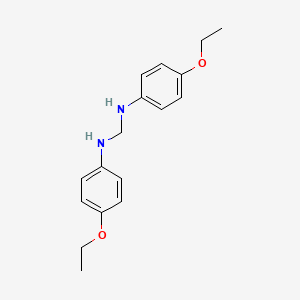
N-(2,2-Dicyanovinyl)-acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dicyanovinyl)-acetanilide is an organic compound known for its unique chemical structure and properties It features a dicyanovinyl group attached to an acetanilide moiety, making it a versatile molecule in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dicyanovinyl)-acetanilide typically involves the reaction of acetanilide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the dicyanovinyl group attached to the acetanilide core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: N-(2,2-Dicyanovinyl)-acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the dicyanovinyl group to other functional groups such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyanovinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines or alcohols.
科学的研究の応用
N-(2,2-Dicyanovinyl)-acetanilide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, due to its unique electronic properties.
作用機序
The mechanism by which N-(2,2-Dicyanovinyl)-acetanilide exerts its effects is primarily through its ability to participate in electron transfer processes. The dicyanovinyl group acts as an electron acceptor, facilitating charge transfer interactions with other molecules. This property is particularly useful in optoelectronic applications, where the compound can modulate electronic states and enhance device performance.
類似化合物との比較
2,2-Dicyanovinyl-end-capped oligothiophenes: These compounds share the dicyanovinyl group but differ in their core structure, which affects their electronic properties and applications.
4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline: Another compound with a dicyanovinyl group, used in photonic and optical materials.
Uniqueness: N-(2,2-Dicyanovinyl)-acetanilide is unique due to its combination of the dicyanovinyl group with the acetanilide moiety. This structure imparts specific electronic and chemical properties that are advantageous in various applications, particularly in the fields of fluorescence and optoelectronics.
特性
CAS番号 |
115096-72-5 |
|---|---|
分子式 |
C12H9N3O |
分子量 |
211.22 g/mol |
IUPAC名 |
N-(2,2-dicyanoethenyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H9N3O/c1-10(16)15(9-11(7-13)8-14)12-5-3-2-4-6-12/h2-6,9H,1H3 |
InChIキー |
APMGGBGNOOXDMX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C=C(C#N)C#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)
